(1-Amino-1-oxopropan-2-yl) dodecanoate
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Overview
Description
(1-Amino-1-oxopropan-2-yl) dodecanoate is a chemical compound with the molecular formula C15H29NO3 and a molecular weight of 271.4 g/mol It is known for its unique structure, which includes an amino group, a carbonyl group, and a long dodecanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Amino-1-oxopropan-2-yl) dodecanoate typically involves the reaction of dodecanoic acid with an appropriate amino acid derivative. One common method is the esterification of dodecanoic acid with (1-Amino-1-oxopropan-2-yl) alcohol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as distillation and crystallization, further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
(1-Amino-1-oxopropan-2-yl) dodecanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (1-Amino-1-oxopropan-2-yl) dodecanoate is used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound is studied for its potential role in biochemical pathways. It can be used as a substrate in enzymatic reactions, providing insights into enzyme specificity and activity .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in drug development, particularly in the design of prodrugs that can be activated in specific biological environments .
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the formulation of surfactants, lubricants, and other industrial products .
Mechanism of Action
The mechanism of action of (1-Amino-1-oxopropan-2-yl) dodecanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dodecanoate chain can interact with hydrophobic regions of proteins and membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (1-Amino-1-oxopropan-2-yl) hexanoate
- (1-Amino-1-oxopropan-2-yl) octanoate
- (1-Amino-1-oxopropan-2-yl) decanoate
Uniqueness
(1-Amino-1-oxopropan-2-yl) dodecanoate is unique due to its longer dodecanoate chain, which imparts distinct hydrophobic properties. This makes it more suitable for applications requiring interactions with hydrophobic environments, such as in the formulation of surfactants and lubricants .
Properties
CAS No. |
6288-25-1 |
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Molecular Formula |
C15H29NO3 |
Molecular Weight |
271.40 g/mol |
IUPAC Name |
(1-amino-1-oxopropan-2-yl) dodecanoate |
InChI |
InChI=1S/C15H29NO3/c1-3-4-5-6-7-8-9-10-11-12-14(17)19-13(2)15(16)18/h13H,3-12H2,1-2H3,(H2,16,18) |
InChI Key |
MOJVARKWORDDRC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC(C)C(=O)N |
Origin of Product |
United States |
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